2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
Brand Name:
Vulcanchem
CAS No.:
20886-96-8
VCID:
VC21303312
InChI:
InChI=1S/C16H21N3OS/c20-15-14-11-6-2-3-7-12(11)21-16(14)18-13(17-15)10-19-8-4-1-5-9-19/h1-10H2,(H,17,18,20)
SMILES:
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Molecular Formula:
C16H21N3OS
Molecular Weight:
303.4 g/mol
2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
CAS No.: 20886-96-8
Cat. No.: VC21303312
Molecular Formula: C16H21N3OS
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20886-96-8 |
|---|---|
| Molecular Formula | C16H21N3OS |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C16H21N3OS/c20-15-14-11-6-2-3-7-12(11)21-16(14)18-13(17-15)10-19-8-4-1-5-9-19/h1-10H2,(H,17,18,20) |
| Standard InChI Key | IWVIFYLUTNWQIY-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
| Canonical SMILES | C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator